molecular formula C22H20N2O8 B13022318 MappianineA

MappianineA

Cat. No.: B13022318
M. Wt: 440.4 g/mol
InChI Key: QFIODVOISIGDCZ-KBKOONKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mappianine A involves several steps, including the isolation of the compound from the plant Mappianthus iodoides. The structures and absolute configurations of Mappianine A and its analogues were determined using spectroscopic analysis, single-crystal X-ray diffraction, and ECD calculations .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of Mappianine A. Most of the available data focuses on laboratory-scale isolation and synthesis from natural sources .

Chemical Reactions Analysis

Types of Reactions: Mappianine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving Mappianine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of Mappianine A include its analogues and derivatives, which are evaluated for their cytotoxic effects on various cancer cell lines .

Mechanism of Action

The mechanism of action of Mappianine A involves its interaction with molecular targets and pathways within cancer cells. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death . Further research is needed to elucidate the specific molecular targets and pathways involved.

Properties

Molecular Formula

C22H20N2O8

Molecular Weight

440.4 g/mol

IUPAC Name

(3R,4S,8S,9R,12S)-3-hydroxy-5-methoxycarbonyl-8-methyl-2,10-dioxo-7-oxa-11,21-diazapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),5,15,17,19-pentaene-12-carboxylic acid

InChI

InChI=1S/C22H20N2O8/c1-9-15-16(12(8-32-9)21(29)31-2)22(30)18(25)17-11(10-5-3-4-6-13(10)23-17)7-14(20(27)28)24(22)19(15)26/h3-6,8-9,14-16,23,30H,7H2,1-2H3,(H,27,28)/t9-,14-,15-,16+,22+/m0/s1

InChI Key

QFIODVOISIGDCZ-KBKOONKZSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C(=CO1)C(=O)OC)[C@]3(C(=O)C4=C(C[C@H](N3C2=O)C(=O)O)C5=CC=CC=C5N4)O

Canonical SMILES

CC1C2C(C(=CO1)C(=O)OC)C3(C(=O)C4=C(CC(N3C2=O)C(=O)O)C5=CC=CC=C5N4)O

Origin of Product

United States

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